n-Acetyl-d-aspartic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamidobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCIMWXFLJLIA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128574-89-0 | |
| Record name | Acetyl aspartic acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128574890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-acetamidosuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL ASPARTIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I6G5AYN3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of N Acetyl D Aspartic Acid
N-Acetyl-L-Aspartic Acid Synthesis
The synthesis of NAA is a critical neuronal process that links amino acid and acetyl-CoA metabolism. This reaction forms one of the most concentrated molecules in the brain, second only to glutamate (B1630785).
The production of NAA is catalyzed from two primary substrates: L-aspartate and acetyl-coenzyme A (acetyl-CoA). nih.govresearchgate.net L-aspartate, an excitatory amino acid, can be formed from oxaloacetate through transamination. mdpi.com Acetyl-CoA is a central molecule in metabolism, derived from glucose via glycolysis and the pyruvate (B1213749) dehydrogenase complex, and serves as a key component in the tricarboxylic acid (TCA) cycle and for biosynthetic reactions. nih.gov The synthesis of NAA, therefore, represents a significant utilization of these fundamental metabolic building blocks within neurons. nih.gov
The key enzyme responsible for the synthesis of NAA is Aspartate N-Acetyltransferase (Asp-NAT) , which is encoded by the NAT8L gene . biocrates.comresearchgate.net This enzyme belongs to the N-acetyltransferase (NAT) superfamily. frontiersin.org The identification of NAT8L as the NAA biosynthetic enzyme was a significant breakthrough, as the membrane-bound nature of the enzyme had made it difficult to purify and characterize. biorxiv.orgwikipedia.org
Transfection studies have confirmed that NAT8L catalyzes the formation of NAA from L-aspartate and acetyl-CoA. biorxiv.orgwikipedia.org The enzyme exhibits specificity for L-aspartate and acetyl-CoA. researchgate.net While the term "isoforms" is used, the primary focus in the literature is on the NAT8L protein as the principal catalyst for NAA synthesis in neurons. frontiersin.orgbiorxiv.org
Table 1: Key Enzyme in N-Acetyl-L-Aspartic Acid Synthesis
| Enzyme Name | Gene | Substrates | Product | Primary Location |
|---|---|---|---|---|
| Aspartate N-Acetyltransferase (Asp-NAT) | NAT8L | L-Aspartate, Acetyl-CoA | N-Acetyl-L-aspartic acid (NAA) | Neurons |
NAA synthesis occurs almost exclusively in neurons . nih.govbiorxiv.org The subcellular localization of Asp-NAT (NAT8L) has been a subject of investigation. Early studies suggested it was associated with the particulate fraction from the brain, including both microsomes and mitochondria. nih.govmdpi.com However, more recent studies using confocal microscopy on cells expressing recombinant NAT8L indicate that the enzyme is primarily associated with the endoplasmic reticulum (ER) and not with mitochondria. biorxiv.orgwikipedia.org Despite this, NAA is also found to be synthesized in neuronal mitochondria. biocrates.commdpi.com This suggests a complex regulation of acetyl-CoA and aspartate pools for NAA production in different cellular compartments. Following its synthesis, NAA is transported out of the neurons to be taken up by other glial cells, particularly oligodendrocytes. biocrates.comnih.gov
N-Acetyl-L-Aspartic Acid Catabolism
The breakdown of NAA is as crucial as its synthesis, providing essential molecules for other metabolic processes, most notably the synthesis of myelin.
The hydrolysis of NAA is catalyzed by a single enzyme known as Aspartoacylase (ASPA) . nih.gov ASPA is a zinc-dependent hydrolase that is highly expressed in the white matter of the brain, specifically in oligodendrocytes . nih.govcdnsciencepub.com Mutations in the ASPA gene lead to a loss of enzyme activity, resulting in the accumulation of NAA in the brain. This is the biochemical basis for Canavan disease, a rare and severe neurodegenerative disorder characterized by spongy degeneration of the brain's white matter. nih.gov
ASPA catalyzes the deacetylation of NAA, breaking it down into its constituent components: L-aspartate and acetate (B1210297) . biocrates.comnih.gov
L-Aspartate: This amino acid can be recycled and used for various metabolic needs.
Acetate: The acetate released from NAA hydrolysis in oligodendrocytes is a crucial source of acetyl groups for the synthesis of fatty acids and steroids. These lipids are essential components for the production and maintenance of myelin, the protective sheath that insulates nerve fibers. nih.gov The acetate is activated to acetyl-CoA by acetyl-CoA synthetase, making it available for lipogenesis. nih.gov
This metabolic pathway, where NAA is synthesized in neurons and its acetate component is utilized in oligodendrocytes for myelin synthesis, highlights a key example of neuron-glia metabolic cooperation in the CNS. nih.gov
Table 2: Key Enzyme in N-Acetyl-L-Aspartic Acid Catabolism
| Enzyme Name | Gene | Substrate | Products | Primary Location | Associated Disease |
|---|---|---|---|---|---|
| Aspartoacylase | ASPA | N-Acetyl-L-aspartic acid (NAA) | L-Aspartate, Acetate | Oligodendrocytes | Canavan Disease |
Intercellular Transport and Metabolic Compartmentation: Neuronal Synthesis and Oligodendroglial Catabolism
The metabolism of NAA showcases a classic example of intercellular metabolic coupling between neurons and oligodendrocytes.
Neuronal Synthesis: The synthesis of NAA primarily occurs in the mitochondria of neurons. biocrates.comnih.govneurology.org The enzyme N-acetylaspartate synthetase, encoded by the NAT8L gene, catalyzes the reaction between L-aspartate and acetyl-CoA to form NAA. biocrates.combiorxiv.orgfrontiersin.org This process is tightly linked to mitochondrial energy metabolism. nih.gov
Intercellular Transport: Following its synthesis in neurons, NAA is released into the extracellular space. ebi.ac.uknih.gov From there, it is taken up by oligodendrocytes, the myelin-producing cells of the CNS. nih.govfrontiersin.org This transport is facilitated by specific transporters, such as the sodium-coupled high-affinity carboxylate transporter NaC3/NaDC3. nih.gov
Oligodendroglial Catabolism: Within the oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA). biocrates.comnih.govfrontiersin.org This catabolic reaction breaks down NAA into its constituent parts: L-aspartate and acetate. biocrates.comfrontiersin.org The acetate is then activated to acetyl-CoA, which serves as a crucial building block for the synthesis of fatty acids and steroids, essential components of the myelin sheath. nih.govneurology.org The fate of the aspartate moiety is less clear; it may be metabolized within the oligodendrocyte or transported back to neurons. frontiersin.orgresearchgate.net This compartmentalization ensures that the products of NAA catabolism are available where they are most needed for myelination. nih.govnih.gov
Regulatory Mechanisms of N-Acetyl-D-aspartic acid Metabolism
The intricate balance of NAA levels is maintained through the regulation of its synthesizing and degrading enzymes at both the genetic and enzymatic levels.
Genetic Regulation of Biosynthetic (NAT8L) and Catabolic (ASPA) Enzymes
The expression of the genes encoding the key enzymes in NAA metabolism, NAT8L (for synthesis) and ASPA (for catabolism), is subject to transcriptional regulation. Studies in a mouse model of Alzheimer's disease have shown that the expression of Nat8L is downregulated in the hippocampus, and this is preceded by an upregulation of Aspa in oligodendrocytes. nih.govnih.gov This suggests a potential signaling mechanism and cross-talk between neurons and oligodendrocytes to regulate NAA metabolism, possibly as a response to energetic stress. nih.govnih.gov
Furthermore, research indicates a reciprocal regulatory relationship. In an ASPA-null mouse model, a significant increase in Nat8L expression was observed during early postnatal development, a period when Aspa expression would normally be increasing. nih.govnih.gov This finding supports the hypothesis that ASPA may negatively regulate the expression of Nat8L. nih.govnih.gov In certain cancer cells, high NAT8L expression has been correlated with low ASPA expression. biorxiv.orgresearchgate.net
Enzymatic Activity Modulation and Post-Translational Control
The activity of the enzymes involved in NAA metabolism can be modulated by various factors, including post-translational modifications. Post-translational modifications, such as acetylation, are known to regulate the activity of many metabolic enzymes. frontiersin.orgnih.govnih.gov The acetylation state of enzymes can be influenced by the cellular concentration of metabolites like glucose and amino acids. nih.gov While specific post-translational modifications directly regulating NAT8L and ASPA are still under investigation, the general principles of metabolic enzyme regulation suggest that their activities are likely controlled in a dynamic manner. For instance, the availability of substrates like acetyl-CoA is a critical factor influencing the rate of NAA synthesis. imrpress.com The activity of acetyltransferases and deacetylases, which control the acetylation status of proteins, is itself regulated, adding another layer of control to metabolic pathways. nih.govimrpress.com
Physiological and Neurobiological Roles of N Acetyl D Aspartic Acid
Role in Myelination and Lipid Biosynthesis
A primary and well-established function of NAA is its contribution to the formation and maintenance of myelin, the lipid-rich sheath that insulates axons and facilitates rapid nerve impulse conduction. frontiersin.org This role is highlighted by the severe dysmyelination seen in Canavan disease, a fatal genetic disorder caused by the deficiency of the enzyme aspartoacylase (ASPA), which breaks down NAA. pnas.orgnih.gov
NAA serves as a significant source of acetyl groups for the synthesis of fatty acids and steroids that are essential components of myelin lipids. pnas.orgnih.gov During postnatal brain development, a period of intense myelination, the production of NAA in neurons increases, as does the expression of lipogenic enzymes and the NAA-degrading enzyme, ASPA, in oligodendrocytes. nih.gov
The process involves the transport of NAA from neurons to oligodendrocytes, the myelin-producing glial cells of the CNS. nih.govmdpi.com Inside the oligodendrocytes, ASPA hydrolyzes NAA, releasing acetate (B1210297) and L-aspartate. pnas.orgbiocrates.com This liberated acetate is then converted to acetyl-CoA, a fundamental building block for the de novo synthesis of fatty acids and cholesterol, which are subsequently incorporated into the myelin sheath. frontiersin.orgfrontiersin.org Studies have shown that during peak myelination, NAA supplies approximately one-third of the necessary acetyl-CoA for myelin lipid synthesis, with the remainder coming from citrate (B86180) produced within oligodendrocyte mitochondria. frontiersin.org
| Research Finding | Organism/Model | Key Result | Citation |
| Radiolabeled acetate from NAA is incorporated into myelin lipids. | Rat Optic System | Demonstrated that neuronally-derived NAA is a direct source of acetyl groups for myelin lipid synthesis in oligodendrocytes. | frontiersin.orgnih.gov |
| ASPA knockout mice show reduced myelin lipid synthesis. | Mouse Model (Canavan Disease) | Linked the lack of NAA catabolism directly to decreased synthesis of major myelin lipids, supporting the role of NAA-derived acetate. | pnas.org |
| NAA contributes significantly to acetyl groups for lipid synthesis during brain development. | Rat Brain | Established that NAA is a major source of acetate for lipid synthesis, particularly during the critical period of myelination. | frontiersin.org |
The distinct compartmentalization of NAA synthesis and catabolism forms the basis of the neuronal-oligodendroglial acetate shuttle hypothesis. nih.gov NAA is synthesized almost exclusively in neuronal mitochondria, yet the enzyme that breaks it down, ASPA, is located primarily in oligodendrocytes. pnas.orgnih.gov This spatial separation necessitates a transfer of NAA from the neuron's axon to the ensheathing oligodendrocyte. nih.govnih.gov
This shuttle system positions NAA as a carrier molecule, safely transporting acetate in a stable, non-toxic form from neurons, where it is synthesized, to oligodendrocytes, where it is needed for the immense task of myelination. pnas.org Once transported, ASPA in the oligodendrocyte cytoplasm cleaves NAA, releasing the acetate for immediate use in lipid synthesis. nih.gov This metabolic coupling highlights the intricate support system between neurons and their myelinating glia. pnas.orgnih.gov
The role of NAA in myelination is not limited to early development. It is also believed to be involved in the ongoing maintenance and repair of myelin in the adult brain. nih.gov Myelin undergoes a slow but constant turnover, requiring a steady supply of lipids for its upkeep. nih.gov Neuronally derived NAA likely continues to provide acetate for this purpose throughout life. frontiersin.org
In the context of demyelinating pathologies, the availability of NAA-derived acetate may be crucial for remyelination efforts. mdpi.com Studies suggest that neuronal mitochondrial dysfunction can limit the availability of NAA, thereby compromising the ability of oligodendrocytes to repair damaged myelin. mdpi.com Furthermore, research using models of demyelination has indicated that modulating related pathways, such as those involving D-aspartate, can influence oligodendrocyte maturation and myelin recovery, underscoring the importance of aspartate-related molecules in myelin health. embopress.org
Involvement in Neuronal Bioenergetics and Mitochondrial Metabolism
Beyond its role in myelination, NAA is deeply involved in the energy metabolism of neurons. Its high concentration and synthesis within mitochondria point to a significant role in cellular bioenergetics. nih.govmdpi.com
NAA metabolism is indirectly linked to the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov The synthesis of NAA requires acetyl-CoA and aspartate, consuming a portion of the acetyl-CoA pool that could otherwise enter the tricarboxylic acid (TCA) cycle for ATP generation. mdpi.comfrontiersin.org However, this process is not merely a drain on resources.
The synthesis of NAA is proposed to be a mechanism for regulating and facilitating mitochondrial energy metabolism. nih.govfrontiersin.org By acetylating aspartate to form NAA, neuronal mitochondria can efficiently export it, which may help drive metabolic pathways forward. nih.gov Reductions in NAA levels following brain injury often parallel a drop in ATP, suggesting a close relationship between NAA and the cell's energetic state. frontiersin.org
| Metabolic Process | Role of N-Acetyl-L-aspartic acid (NAA) | Outcome | Citations |
| NAA Synthesis | Consumes acetyl-CoA and aspartate in neuronal mitochondria. | Influences the pool of substrates available for the TCA cycle. | mdpi.comfrontiersin.org |
| Glutamate (B1630785) Oxidation | Facilitates the conversion of glutamate to α-ketoglutarate by removing aspartate. | Promotes the entry of glutamate-derived carbon into the TCA cycle for energy production. | nih.govfrontiersin.org |
| Energy Homeostasis | NAA levels correlate with cellular energy status. | A rapid drop in NAA is observed alongside ATP depletion in brain injury, indicating its role as a marker of neuronal viability. | frontiersin.org |
A key bioenergetic role proposed for NAA is the facilitation of glutamate oxidation. nih.govfrontiersin.org Neurons can use glutamate as an energy substrate. frontiersin.org Within the mitochondria, the enzyme aspartate aminotransferase converts glutamate and oxaloacetate into α-ketoglutarate and aspartate. frontiersin.orgresearchgate.net The α-ketoglutarate can then enter the TCA cycle to generate ATP. frontiersin.orgpatsnap.com
The synthesis of NAA plays a crucial role in this pathway by consuming the aspartate produced in this reaction. nih.govfrontiersin.org By acetylating aspartate to form NAA, which is then transported out of the mitochondria, the reaction is pulled forward, promoting the continuous conversion of glutamate to α-ketoglutarate. nih.gov This effectively enhances the neuron's capacity to generate energy from glutamate, a particularly important function for meeting the high metabolic demands of neuronal activity. nih.govfrontiersin.org Studies in mice lacking the mitochondrial aspartate-glutamate carrier, aralar, show reduced NAA synthesis and impaired neuronal respiration on glutamate, supporting this proposed mechanism. frontiersin.orgresearchgate.net
Relationship with Acetyl-Coenzyme A Homeostasis
N-acetylaspartate is synthesized in neuronal mitochondria from aspartate and acetyl-coenzyme A (acetyl-CoA) by the enzyme aspartate N-acetyltransferase (Asp-NAT). nih.govfrontiersin.orgnih.gov This positions NAA at a critical intersection of cellular energy metabolism and anabolic processes. frontiersin.org Acetyl-CoA itself is a vital molecule, serving as the primary substrate for the citric acid cycle to generate ATP, and as a precursor for the synthesis of fatty acids, steroids, and the neurotransmitter acetylcholine (B1216132). mdpi.comwikipedia.org
The synthesis of NAA represents a significant utilization of the mitochondrial acetyl-CoA pool. mdpi.comnih.gov In cholinergic neurons, for instance, the synthesis of NAA must compete with the demands of acetylcholine production and the tricarboxylic acid (TCA) cycle for the common substrate, acetyl-CoA. nih.gov It has been proposed that the synthesis of NAA is a mechanism to export acetyl groups from the neuronal mitochondria. nih.gov This acetyl group, in the form of NAA, is then transported to other cells, primarily oligodendrocytes. nih.govresearchgate.net
Within oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA, releasing acetate and aspartate. biocrates.comresearchgate.net This liberated acetate can then be converted back into acetyl-CoA, which is essential for lipid synthesis, particularly for the production of myelin during development and for myelin turnover in adults. nih.govresearchgate.net Therefore, the NAA cycle between neurons and oligodendrocytes serves as a crucial pathway for maintaining acetyl-CoA homeostasis across different cell types in the CNS, ensuring that oligodendrocytes have a sufficient supply of acetyl groups for their specialized functions. frontiersin.orgnih.gov
| Compound | Role in Acetyl-CoA Homeostasis |
| N-Acetyl-D-Aspartic Acid (NAA) | Carrier of acetyl groups from neurons to oligodendrocytes. nih.govresearchgate.net |
| Acetyl-Coenzyme A (Acetyl-CoA) | Precursor for NAA synthesis in neurons; product of acetate (from NAA) in oligodendrocytes. frontiersin.orgresearchgate.net |
| Aspartate | Precursor for NAA synthesis in neurons. nih.gov |
| Aspartate N-acetyltransferase (Asp-NAT) | Enzyme catalyzing the synthesis of NAA from acetyl-CoA and aspartate in neurons. nih.gov |
| Aspartoacylase (ASPA) | Enzyme in oligodendrocytes that hydrolyzes NAA to acetate and aspartate. researchgate.net |
| Acetate | Product of NAA hydrolysis in oligodendrocytes, used for acetyl-CoA synthesis. biocrates.com |
Functions in Osmoregulation within Neuronal Cells
Proposed Role as an Organic Osmolyte
N-acetylaspartate is present in neurons at remarkably high concentrations, reaching levels of 10 mM or greater, making it one of the most concentrated molecules in the CNS. nih.govnih.gov This high concentration has led to the proposal that NAA functions as a significant intracellular organic osmolyte. nih.govbasys2.caacs.org Organic osmolytes are small, soluble molecules that cells accumulate to maintain cell volume and protect against osmotic stress. acs.org
Mechanisms of Water Transport Modulation
A compelling hypothesis proposes that the intercompartmental transport of NAA between neurons and oligodendrocytes acts as a "molecular water pump" to facilitate the removal of metabolic water from neurons. nih.gov For every mole of NAA synthesized, it is calculated that a significant number of water molecules may be transported out of the neuron. nih.gov The turnover of total brain NAA is rapid, suggesting a dynamic process rather than a static presence. nih.gov This proposed mechanism involves the synthesis of NAA within the neuron, its transport out of the cell, and its subsequent breakdown in oligodendrocytes, effectively coupling metabolite transport with water movement. nih.gov
Axon-Glial and Neuron-Glial Signaling Mechanisms
Intercellular Metabolite Trafficking in the Central Nervous System
The trafficking of NAA from neurons to oligodendrocytes is a cornerstone of axon-glial and neuron-glial signaling. nih.govresearchgate.net This process is not merely a metabolic convenience but a vital communication pathway. Neurons, the primary synthesizers of NAA, effectively "supply" oligodendrocytes with a crucial building block for myelin in the form of acetate derived from NAA. biocrates.comnih.gov This intercellular transfer is essential for both developmental myelination and the maintenance of myelin in the adult brain. nih.gov
The blood-brain barrier, formed by endothelia and astrocytes, tightly regulates the entry and exit of metabolites to and from the brain. nih.gov Within this controlled environment, the specific transport of molecules like NAA between different neural cell types highlights a sophisticated level of metabolic cooperation. nih.gov This trafficking ensures that the metabolic needs of different cells are met, even when they lack the intrinsic capacity to produce certain essential molecules. researchgate.net
Influence on Oligodendroglial Differentiation and Maturation
Recent research has unveiled a direct role for NAA in influencing the differentiation and maturation of oligodendrocytes, the myelin-producing cells of the CNS. nih.govnih.gov Studies using oligodendroglial cell lines have shown that varying concentrations of extracellular NAA can impact the remyelination process. nih.govnih.gov
Interestingly, lower concentrations of NAA have been observed to stimulate oligodendroglial differentiation and promote the gene expression of myelin proteins, such as myelin basic protein (MBP). nih.govnih.gov This effect appears to be mediated, at least in part, through the regulation of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic control of gene expression. nih.govnih.gov The data suggest that as NAA levels decrease, a signaling cascade is initiated that promotes the maturation of oligodendrocyte precursor cells (OPCs) and their engagement with axons for myelination. nih.gov For instance, a 200 µM NAA treatment was found to significantly promote the differentiation of an oligodendroglial cell line, as evidenced by morphological changes and increased MBP levels. nih.govresearchgate.net
Precursor to N-Acetylaspartylglutamate (NAAG) and Neurotransmitter Modulation
A primary and well-established function of this compound is to serve as a direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG). neurology.orgwikipedia.orgnih.gov NAAG is the most abundant peptide neurotransmitter in the central nervous system and plays a significant role in modulating synaptic transmission. neurology.orgmdpi.com
The synthesis of NAAG from NAA and glutamate is an ATP-dependent condensation reaction catalyzed by the enzyme NAAG synthetase. mdpi.comnih.gov There are two known isoforms of this enzyme, NAAG synthetase I and II. nih.gov This enzymatic process primarily occurs in neurons. nih.govmdpi.com The availability of NAA is a key factor in the rate of NAAG synthesis, with increased NAA concentrations leading to a corresponding increase in NAAG production. frontiersin.org Following its synthesis, NAAG is released from synaptic vesicles and can act as a cotransmitter with other neurotransmitters like glutamate. neurology.org It is then hydrolyzed back to NAA and glutamate by glutamate carboxypeptidase II (GCPII), an enzyme located on the surface of astrocytes. nih.govneurology.orgresearchgate.net
NAAG is a known agonist for the metabotropic glutamate receptor 3 (mGluR3). mdpi.comresearchgate.netsigmaaldrich.cn These receptors are often located on presynaptic terminals. mdpi.com When activated by NAAG, presynaptic mGluR3s inhibit the release of neurotransmitters, most notably glutamate. neurology.orgresearchgate.net This action provides a negative feedback mechanism, preventing excessive glutamate accumulation in the synaptic cleft, which could otherwise lead to excitotoxicity. neurology.orgmdpi.com Some research also indicates that NAA itself may act on G protein-coupled metabotropic glutamate receptors, inducing an inward current and causing neuronal excitation. nih.gov
The modulation of glutamatergic transmission by the NAA-NAAG system has led to investigations into its role in synaptic plasticity and neuroprotection. neurology.org Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory and is heavily dependent on glutamatergic signaling. nih.govwikipedia.org By regulating glutamate release, NAAG can influence processes like long-term potentiation (LTP). nih.govnih.govyoutube.com
In experimental models of neurological disorders such as stroke, traumatic brain injury, and amyotrophic lateral sclerosis, inhibitors of the enzyme that breaks down NAAG (GCPII) have shown neuroprotective effects. neurology.org This neuroprotection is thought to arise from the increased availability of NAAG, which then dampens excessive glutamate signaling, a common pathway of neuronal damage in these conditions. neurology.orgmdpi.com Furthermore, NAAG, through its action on mGluR3 on astrocytes, can trigger the release of transforming growth factor-β, which may also contribute to its neuroprotective properties. neurology.org
Contribution to Brain Nitrogen Balance
Another proposed function of this compound is its contribution to the nitrogen balance within the brain. nih.govfrontiersin.org After its synthesis in neurons, NAA can be transported to astrocytes. nih.gov From the astrocytes, NAA may be released into the general circulation, effectively acting as a carrier for the removal of nitrogen from the central nervous system. neurology.org This process is part of the broader homeostasis of the neuronal and glial microenvironment. neurology.org
Role in Protein Stability and Aggregation Inhibition in Mechanistic Studies
Recent mechanistic studies have highlighted a potential role for this compound in maintaining protein stability and preventing the aggregation of misfolded proteins. frontiersin.orgnih.gov The accumulation of toxic protein aggregates is a hallmark of many neurodegenerative diseases. frontiersin.orgnih.govrsc.org Research has shown that NAA can act as a protein stabilizer and a potent inhibitor of protein aggregation. frontiersin.orgnih.gov
Studies using model proteins like carbonic anhydrase and catalase have demonstrated that NAA can suppress protein aggregation and even help to solubilize pre-existing aggregates. frontiersin.orgnih.gov The proposed mechanism involves the stabilization of the native state of proteins, which makes them less likely to partially unfold and form aggregation-prone intermediates. nih.gov This suggests that maintaining adequate levels of NAA could be a strategy to counteract the protein misfolding and aggregation that occurs in various neurodegenerative conditions. frontiersin.orgnih.gov
| Protein Model | Effect of this compound | Reference |
| Carbonic Anhydrase | Suppresses aggregation, solubilizes preformed aggregates | frontiersin.orgnih.gov |
| Catalase | Suppresses aggregation, solubilizes preformed aggregates | frontiersin.orgnih.gov |
| Lysozyme | Increases thermal stability | nih.gov |
| RNase-A | Increases thermal stability | nih.gov |
This compound as a Neurochemical Correlate of Neuronal and Axonal Integrity
This compound is widely accepted and utilized as a biomarker for neuronal and axonal health and integrity. bohrium.comresearchgate.netnih.gov Its high concentration in neurons makes it readily detectable by in vivo proton magnetic resonance spectroscopy (¹H-MRS). bohrium.comresearchgate.net A reduction in the NAA signal as measured by ¹H-MRS is often interpreted as an indication of neuronal loss, axonal damage, or metabolic dysfunction within neurons. neurology.orgnih.govbohrium.com
This correlation has been observed in a wide range of neurological conditions, including traumatic brain injury, stroke, epilepsy, and multiple sclerosis. neurology.orgbohrium.com Conversely, elevated levels of NAA are a characteristic feature of Canavan disease, a severe genetic disorder caused by a deficiency in the enzyme that breaks down NAA, leading to demyelination. bohrium.com The relationship between NAA levels and neuronal health is further supported by studies correlating NAA concentrations with parameters of intra-axonal integrity derived from diffusion MRI. nih.gov For instance, a positive correlation has been found between NAA levels and metrics such as intra-axonal diffusivity and axonal water fraction, while a negative correlation exists with extra-axonal radial diffusivity. nih.gov This underscores the role of NAA as a reliable endogenous marker for the functional and structural integrity of neurons and their axons. bohrium.comjneurosci.org
| Condition | Change in NAA Levels | Implication |
| Traumatic Brain Injury | Decreased | Neuronal/axonal loss or dysfunction |
| Stroke | Decreased | Neuronal/axonal loss or dysfunction |
| Epilepsy | Decreased | Neuronal/axonal loss or dysfunction |
| Multiple Sclerosis | Decreased | Neuronal/axonal loss or dysfunction |
| Alzheimer's Disease | Decreased | Neuronal/axonal loss or dysfunction |
| Huntington's Disease | Decreased | Neuronal/axonal loss or dysfunction |
| Canavan Disease | Increased | Deficiency in NAA catabolism |
N Acetyl D Aspartic Acid in Pathophysiological Research Models
Insights from Aspartoacylase Deficiency Models (e.g., Canavan Disease Animal Models)
Aspartoacylase (ASPA) is the enzyme responsible for the hydrolysis of N-acetyl-L-aspartic acid (NAA) into L-aspartate and acetate (B1210297). amegroups.org A deficiency in this enzyme leads to Canavan disease, a severe and fatal neurodegenerative disorder characterized by the accumulation of NAA in the central nervous system (CNS). amegroups.orgjneurosci.orgjneurosci.org Animal models with aspartoacylase deficiency, such as the tremor rat and ASPA knockout mice, have been instrumental in understanding the pathophysiology of this disease and the role of NAA. excli.de These models exhibit key features of Canavan disease, including NAA accumulation and spongiform degeneration in the brain. excli.de
Pathological Accumulation of N-Acetyl-D-Aspartic Acid and its Impact
In aspartoacylase deficiency models, the inability to break down NAA results in its significant buildup within the central nervous system. amegroups.orgjneurosci.org This accumulation is a hallmark of Canavan disease and is believed to be a primary driver of its pathology. nih.gov The elevated levels of NAA are associated with spongiform degeneration of the white matter, a characteristic feature of the disease. jneurosci.orgexcli.de
Studies using animal models have demonstrated a direct correlation between the concentration of NAA in the central nervous system and the severity of the Canavan disease-like phenotype, encompassing both neuropathological and behavioral aspects. amegroups.org The accumulation of NAA is thought to contribute to intramyelinic edema and subsequent damage to the myelin sheath. amegroups.org Furthermore, research suggests that the pathological effects are specifically linked to the presence of NAA in the absence of functional ASPA within oligodendrocytes, the myelin-producing cells of the CNS. frontiersin.org When ASPA function is eliminated exclusively in oligodendrocytes in mice, it is sufficient to induce a Canavan disease-like pathology. nih.gov
The accumulation of NAA is not only confined to the brain tissue but also leads to significantly increased levels in the urine of affected individuals and animal models. amegroups.orgexcli.de This systemic increase underscores the profound metabolic disruption caused by ASPA deficiency.
Oxidative Stress and Inflammatory Responses in Models of Impaired this compound Metabolism
Recent research has highlighted the role of oxidative stress and inflammation in the pathophysiology of impaired NAA metabolism. The "oxidative stress" hypothesis suggests that the disruption of NAA catabolism can be a source of oxidative stress, which in turn negatively affects myelination. amegroups.org Studies have indicated that elevated levels of NAA can lead to increased nitric oxide production and alterations in antioxidant enzyme activities, suggesting a link between NAA accumulation and oxidative damage. researchgate.netexcli.de For instance, intracerebroventricular administration of NAA in rats has been shown to impair antioxidant defenses and cause protein oxidation. excli.de
Furthermore, there is evidence of an inflammatory component in conditions of impaired NAA metabolism. In vitro studies have shown that N-acetylcysteine (NAC), a related compound, can modulate inflammatory responses in microglial cells, the resident immune cells of the brain. nih.govmdpi.comnih.gov While not directly studying this compound, these findings suggest that acetylated amino acids can influence inflammatory pathways. In the context of Canavan disease models, astrogliosis, an indicator of brain pathology and inflammation, is a common finding. nih.gov The activity of aspartoacylase, while low in normal astrocytes, has been observed to increase under inflammatory conditions, suggesting a role for this enzyme in reactive astrocytes. excli.de
This compound Alterations in Experimental Neurodegenerative Paradigms
Alterations in this compound (NAA) levels are a common finding in various experimental models of neurodegeneration, where it is often used as a marker for neuronal health and viability. nih.govnih.gov
Neuronal Dysfunction and Loss in Animal Models of Neurodegeneration
A reduction in NAA levels is frequently observed in animal models of neurodegenerative conditions and is interpreted as an indicator of neuronal dysfunction or loss. nih.govnih.gov For example, in a rat model of progressive striatal neurodegeneration induced by the mitochondrial toxin 3-nitropropionic acid, a selective decrease in NAA was observed in the striatum before any detectable cell loss and was associated with motor dysfunction. frontiersin.org This suggests that NAA reduction can be an early marker of neuronal stress and metabolic compromise.
Furthermore, studies on a murine model of Canavan disease have demonstrated for the first time that the pathological accumulation of NAA is associated with cortical and cerebellar neuron depletion and progressive cerebral cortical thinning. nih.govjneurosci.org This neuronal loss was preventable by genetically suppressing the synthesis of NAA, providing strong evidence that elevated NAA levels in the absence of aspartoacylase activity contribute to neurodegeneration. nih.govjneurosci.org
| Animal Model | Induced Pathology | Observed NAA Alteration | Associated Outcome |
|---|---|---|---|
| Rat model with 3-nitropropionic acid | Progressive striatal neurodegeneration | Selective decrease in striatal NAA | Preceded cell loss and correlated with motor dysfunction. frontiersin.org |
| Murine model of Canavan disease (AspaNur7/Nur7) | Spongiform leukodystrophy | Pathological accumulation of NAA | Cortical and cerebellar neuron loss; preventable by suppressing NAA synthesis. nih.govjneurosci.org |
Axonal Integrity Correlates in Preclinical Studies
In preclinical research, NAA levels are widely regarded as a marker for axonal integrity. science.govfrontiersin.orgnih.gov A decrease in NAA concentration, often measured by magnetic resonance spectroscopy (MRS), is thought to reflect axonal damage or dysfunction. nih.gov This correlation is observed across various models of neurological injury and disease. For instance, in studies of traumatic brain injury, reduced NAA levels in the corpus callosum, a region rich in axonal tracts, are indicative of diffuse axonal injury. researchgate.net Similarly, in models of cerebral small vessel disease, a reduction in NAA is consistent with axonal dysfunction. nih.gov The strong signal of NAA in MRS makes it a valuable non-invasive tool for monitoring the health of axons in vivo. biocrates.com
Impact on Neurometabolism in Disease Models
This compound (NAA), a highly abundant amino acid derivative in the central nervous system (CNS), is increasingly recognized for its role in neurometabolism and as a biomarker for neuronal health. In various disease models, alterations in NAA levels are closely linked to mitochondrial dysfunction and neurodegeneration.
In several neurodegenerative disease models, a significant reduction in NAA is a common finding. mdpi.com This decrease is often interpreted as an indicator of compromised neuronal integrity and mitochondrial function. mdpi.comnih.gov For instance, in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), reduced NAA levels are consistently observed and correlate with disease progression and severity. mdpi.com This has positioned NAA as a valuable prognostic biomarker in clinical and preclinical studies. mdpi.com
The metabolism of NAA is intrinsically linked to energy production within neurons. Synthesized in neuronal mitochondria from aspartate and acetyl-CoA, NAA is proposed to play a role in facilitating the removal of aspartate from mitochondria. This process, in turn, may promote the conversion of glutamate (B1630785) to alpha-ketoglutarate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov Consequently, a decline in NAA can reflect impaired mitochondrial energy metabolism, a key feature of many neurodegenerative disorders. mdpi.comnih.gov
Furthermore, NAA is the direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most concentrated neuropeptide in the human brain. nih.govmdpi.comresearchgate.net NAAG functions as a neuromodulator at glutamatergic synapses, highlighting another avenue through which altered NAA metabolism can impact neuronal function in disease states. mdpi.comresearchgate.net
Emerging Roles in Cancer Biology Research
Recent research has unveiled a significant role for this compound in the pathobiology of various cancers, shifting its relevance beyond the central nervous system.
Elevated this compound Levels in Tumor Models
A growing body of evidence from various tumor models demonstrates a marked increase in the concentration of this compound (NAA). researchgate.netnih.gov This elevation is not a universal phenomenon but has been consistently observed in specific cancer types, suggesting a context-dependent role in tumorigenesis.
The following table summarizes findings from studies on elevated NAA levels in different cancer models:
| Cancer Model | Key Findings | Reference |
| High-Grade Serous Ovarian Cancer | Significantly higher NAA levels compared to normal tissue; associated with reduced patient survival. | researchgate.net |
| Melanoma | Elevated NAA levels correlated with worse overall survival. | researchgate.netnih.gov |
| Renal Cell Cancer | High NAT8L expression linked to poorer survival. | researchgate.netnih.gov |
| Breast Cancer | High NAT8L expression associated with worse survival outcomes. | researchgate.netnih.gov |
| Colon Cancer | High NAT8L expression correlated with poorer patient survival. | researchgate.netnih.gov |
| Uterine Cancer | High NAT8L expression linked to worse overall survival. | researchgate.netnih.gov |
Link to Cellular Proliferation and Survival Pathways
The accumulation of this compound in tumor models is functionally linked to the promotion of cancer cell proliferation and survival. researchgate.netnih.gov Experimental evidence strongly suggests that the NAA pathway is a significant contributor to tumor growth. researchgate.net
In vitro studies using ovarian cancer and melanoma cell lines have demonstrated that silencing the expression of NAT8L, the enzyme responsible for NAA synthesis, leads to a significant reduction in cancer cell viability and proliferation. researchgate.net Crucially, the addition of exogenous NAA to these NAT8L-silenced cells can rescue this phenotype, indicating that NAA itself is a key mediator of these pro-tumorigenic effects. researchgate.netnih.gov
The molecular mechanisms underlying NAA's role in cell survival are beginning to be elucidated. One proposed mechanism involves the regulation of anti-apoptotic pathways. For instance, in ovarian cancer models, the silencing of NAT8L has been shown to downregulate the anti-apoptotic pathway mediated by the transcription factor FOXM1. nih.gov However, the precise manner in which NAA influences FOXM1 expression is still under investigation. nih.gov
Furthermore, the mTOR signaling pathway, a central regulator of cell growth and proliferation, has been implicated. While direct links are still being explored, the metabolic alterations driven by increased NAA may intersect with mTOR signaling, which is frequently dysregulated in cancer. nih.govnih.gov
The table below details the effects of NAA on cellular processes in cancer models:
| Cancer Cell Line | Experimental Approach | Observed Effect on Proliferation/Survival | Associated Pathway | Reference |
| Ovarian Cancer | NAT8L silencing | Reduced cell viability and proliferation | Downregulation of FOXM1-mediated anti-apoptotic pathway | researchgate.netnih.gov |
| Melanoma | NAT8L silencing | Reduced tumor growth in orthotopic models | Not specified | researchgate.net |
| SUM149 (Inflammatory Breast Cancer) | Silencing of RhoC oncogene | Reduced NAT8L expression and NAA content | RhoC signaling | nih.govfrontiersin.org |
Influence on Histone Acetylation in Cancer Cells
The role of this compound in cancer extends to the epigenetic regulation of gene expression through its influence on histone acetylation. frontiersin.org Histone acetylation is a critical post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription. frontiersin.orgnih.gov
The catabolism of NAA by the enzyme aspartoacylase (ASPA) yields acetate, which can be converted to acetyl-CoA, the essential donor for histone acetylation reactions. frontiersin.org However, in many cancer models, the expression of ASPA is downregulated. nih.govfrontiersin.org This suggests that the pro-tumorigenic effects of NAA in these contexts may be independent of its breakdown into acetate and could be mediated by the intact NAA molecule itself. nih.govfrontiersin.org
Despite the frequent downregulation of ASPA in some cancers, the NAA pathway's connection to histone acetylation remains relevant. In cellular contexts where NAA is catabolized, it can contribute to the pool of acetyl-CoA available for histone acetyltransferases (HATs). frontiersin.org This can lead to alterations in the acetylation status of specific histone residues, thereby influencing the expression of genes involved in cell proliferation and survival. frontiersin.orgfrontiersin.orgbiologists.com For example, histone N-terminal acetylation, a less-studied form of this modification, has been shown to impact cellular processes like metabolic rewiring and cancer by controlling gene expression and chromatin function. biologists.com
The intricate relationship between NAA metabolism and histone acetylation in cancer is an active area of research, with the potential to uncover novel therapeutic targets.
This compound in Peripheral Tissue Metabolism (Non-CNS)
While historically studied in the context of the central nervous system, this compound also plays a significant role in the metabolism of peripheral tissues, most notably in brown adipose tissue.
Synthesis and Metabolism in Brown Adipose Tissue
Brown adipose tissue (BAT) is a specialized tissue responsible for non-shivering thermogenesis, a process of heat production that is crucial for maintaining body temperature. nih.govresearchgate.net Research has revealed that the enzymatic machinery for both the synthesis and breakdown of this compound (NAA) is highly expressed in BAT. frontiersin.orgnih.govresearchgate.net
The synthesis of NAA in brown adipocytes occurs in the mitochondria, catalyzed by the enzyme aspartate N-acetyltransferase (NAT8L), which combines acetyl-CoA and aspartate. nih.govresearchgate.net The expression of NAT8L, along with aspartoacylase (ASPA), the enzyme that cleaves NAA back into aspartate and acetate, is responsive to nutrient availability, particularly glucose. nih.gov Studies have shown that NAA is preferentially produced from glucose-derived acetyl-CoA and aspartate, and its concentration increases during the differentiation of brown adipocytes. nih.gov
The metabolism of NAA in BAT is closely linked to lipid metabolism and energy expenditure. frontiersin.orgnih.gov The acetate produced from NAA cleavage by ASPA in the cytoplasm can be used for the synthesis of acetyl-CoA, which is a key precursor for de novo lipogenesis. frontiersin.org Interestingly, overexpression of NAT8L in brown adipocytes has been shown to drain glucose-derived acetyl-CoA into the NAA pool, which can impact cellular lipid levels. nih.gov Furthermore, the NAA pathway has been implicated in the activation of both neutral and lysosomal lipolysis, leading to the release of fatty acids that can fuel mitochondrial respiration and increase energy expenditure. nih.gov
The following table summarizes the key aspects of NAA synthesis and metabolism in brown adipose tissue:
| Process | Enzyme(s) | Substrates | Products | Cellular Location | Key Regulatory Factors | Metabolic Impact | Reference |
| Synthesis | Aspartate N-acetyltransferase (NAT8L) | Acetyl-CoA, Aspartate | This compound, Coenzyme A | Mitochondria | Glucose availability, Adipogenesis | Drains glucose-derived acetyl-CoA | nih.govresearchgate.net |
| Catabolism | Aspartoacylase (ASPA) | This compound | Aspartate, Acetate | Cytoplasm | Nutrient availability | Provides acetate for acetyl-CoA synthesis and lipogenesis | frontiersin.orgnih.govresearchgate.net |
This metabolic pathway highlights a novel role for NAA in regulating energy homeostasis in a key peripheral tissue, with potential implications for understanding and targeting metabolic diseases.
Implications for Lipid Synthesis and Thermogenesis in Adipose Tissue
Recent research has unveiled a significant role for N-acetylaspartate (NAA) metabolism in the function of adipose tissue, particularly in the processes of lipid synthesis (lipogenesis) and heat production (thermogenesis). While historically studied for its high concentration in the central nervous system, NAA and its metabolic pathway are now understood to be active participants in the physiology of both brown and white adipose tissue.
In brown adipose tissue (BAT), which is specialized for thermogenesis, the enzyme responsible for NAA synthesis, aspartate N-acetyltransferase (Asp-NAT, encoded by the gene Nat8l), is highly expressed. frontiersin.orgbiocrates.com This local synthesis of NAA within BAT is a key finding, suggesting a direct role in brown fat function. frontiersin.org Studies have demonstrated that increasing the expression of Nat8l leads to an increase in de novo lipogenesis and promotes the characteristics of brown adipocytes. frontiersin.org Conversely, silencing the gene for aspartoacylase (ASPA), the enzyme that breaks down NAA into acetate and aspartate, results in a significant buildup of NAA and a reduction in cytosolic acetyl-CoA concentrations, which impairs brown adipocyte differentiation. frontiersin.org This suggests that the breakdown of NAA is crucial for providing acetate, a necessary precursor for acetyl-CoA, which is essential for both lipid synthesis and histone acetylation involved in gene transcription. frontiersin.org
The link between NAA and thermogenesis is further supported by observations in mice exposed to cold temperatures. Cold exposure, a potent activator of BAT thermogenesis, leads to a high enrichment and production of N-acetylated amino acids, including N-acetyl-aspartate, within BAT. researchgate.net This indicates that NAA metabolism is upregulated during periods of high thermogenic demand.
White adipose tissue (WAT), primarily known for energy storage, also utilizes the NAA pathway to influence systemic physiology. Research has shown that WAT-derived NAA acts as an endocrine signal that regulates postprandial body temperature. nih.gov The expression of ASPA in WAT controls the systemic levels of NAA. nih.gov In research models where the Aspa gene is knocked out, mice exhibit an accumulation of NAA, which in turn stimulates the pentose (B10789219) phosphate (B84403) pathway and the production of pyrimidines. nih.gov This metabolic shift is associated with smaller adipocytes and altered levels of leptin, a hormone involved in energy balance and the regulation of body temperature. nih.gov
The catabolism of NAA provides acetate, which can be converted to acetyl-CoA by the enzyme acetyl-CoA synthetase (AceCS). frontiersin.org This acetyl-CoA can then be used for lipogenesis, a process fundamental to the function of adipocytes. frontiersin.orgendocrinologia.org.mx It has been proposed that the NAA pathway serves as a significant source of acetyl-CoA for lipid synthesis in adipocytes, complementing the primary pathway that relies on citrate (B86180). frontiersin.org
Table 1: Research Findings on NAA in Adipose Tissue
| Research Area | Key Finding | Implication | Reference |
|---|---|---|---|
| NAA Synthesis in BAT | The enzyme for NAA synthesis (Nat8l) is highly expressed in brown adipose tissue (BAT). | NAA is produced locally in BAT, suggesting a direct functional role. | frontiersin.orgbiocrates.com |
| Lipogenesis in BAT | Overexpression of Nat8l increases de novo lipogenesis; silencing of the NAA-cleaving enzyme, ASPA, reduces it. | The NAA metabolic cycle is a source of acetyl-CoA for lipid synthesis in brown adipocytes. | frontiersin.org |
| Thermogenesis | Cold exposure increases the production of N-acetyl-aspartate in BAT. | NAA metabolism is upregulated to support thermogenesis. | researchgate.net |
| Endocrine Function of WAT | White adipose tissue (WAT)-derived NAA regulates postprandial body temperature. | NAA acts as a signaling molecule influencing systemic energy homeostasis. | nih.gov |
| Adipocyte Development | Depletion of the ASPA enzyme leads to smaller adipocytes. | The NAA pathway is implicated in the proper development and function of fat cells. | nih.gov |
Presence and Metabolism in Other Non-Neural Tissues
While N-acetylaspartate is most abundant in the central nervous system, its presence and metabolic activity have been confirmed in various non-neural tissues. nih.govresearchgate.net Early studies using radiolabeled NAA in rats demonstrated that it is taken up and metabolized in several peripheral organs, challenging the initial belief that its role was confined to the brain. nih.govfrontiersin.org
Research has shown that the kidneys actively metabolize NAA, breaking it down to carbon dioxide (CO₂), which indicates that the acetate derived from NAA hydrolysis can be used for energy production through the citric acid cycle. frontiersin.orgnih.govfrontiersin.org In other tissues, such as the mammary glands, the metabolic fate of NAA appears to be different. Here, NAA is converted into lipids, highlighting its role as a source of acetyl groups for biosynthetic processes outside the nervous system. frontiersin.orgnih.gov The liver and myocardium have also been identified as sites of NAA metabolism. nih.gov
The core of this peripheral metabolism is the hydrolysis of NAA by the enzyme aspartoacylase (ASPA), which yields L-aspartate and acetate. frontiersin.org The resulting acetate can then be activated to acetyl-CoA, a central molecule in cellular metabolism that can be channeled into either energy generation or the synthesis of fatty acids. biocrates.comfrontiersin.org This demonstrates that NAA can serve as a transport and storage form of acetate in various parts of the body. frontiersin.org Although the concentration of NAA in these peripheral tissues is lower than in the brain, its active metabolism points to specific physiological functions. researchgate.net
Table 2: Metabolism of N-Acetylaspartic Acid in Non-Neural Tissues
| Tissue | Observed Metabolic Activity | Metabolic Product/Fate | Reference |
|---|---|---|---|
| Kidney | Uptake and catabolism of NAA. frontiersin.orgnih.gov | Metabolized to CO₂, indicating use for energy production. nih.govfrontiersin.org | frontiersin.orgnih.govfrontiersin.org |
| Mammary Gland | Uptake and conversion of NAA. nih.gov | Converted into lipids. | frontiersin.orgnih.gov |
| Liver | Metabolism of NAA demonstrated. nih.gov | Fatty acid and CO₂ synthesis. | nih.govfrontiersin.org |
| Myocardium | Metabolism of NAA demonstrated. nih.gov | Not specified, but acetate is available for energy or synthesis. | nih.gov |
Table 3: Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | (2R)-2-(acetylamino)butanedioic acid |
| N-acetylaspartate (NAA) | N-acetyl-L-aspartic acid |
| Acetate | Ethanoate |
| Acetyl-CoA | Acetyl-Coenzyme A |
| Aspartate | Aspartic acid |
| Citrate | 2-hydroxypropane-1,2,3-tricarboxylate |
| Pyrimidine | 1,3-diazine |
| Leptin | Not applicable (protein) |
Advanced Methodological Approaches in N Acetyl D Aspartic Acid Research
In Vivo Spectroscopic Techniques
In vivo spectroscopic methods are non-invasive and provide a window into the biochemical processes occurring within living organisms. These techniques are particularly valuable for studying the dynamics of metabolites like NAA in the brain. nih.gov
Proton Magnetic Resonance Spectroscopy (1H MRS) for Metabolite Quantification in Research Models
Proton Magnetic Resonance Spectroscopy (1H MRS) is a powerful, non-invasive technique used to measure the concentration of various metabolites in the brain, including N-acetyl-D-aspartic acid. nih.govoup.com The most prominent peak in a healthy brain's 1H-MRS spectrum belongs to the N-acetyl group of NAA, resonating at 2.02 ppm, making it a reliable marker for quantification. nih.govnih.gov
Research Findings:
NAA as a Neuronal Marker: NAA is considered a marker of neuronal health and density. nih.gov Its concentration is significantly high in the nervous system, approximately 10 µmol/g. nih.gov Reductions in NAA levels, detected by 1H MRS, are associated with neuronal loss or dysfunction in various neurological disorders. oup.comfrontiersin.org For instance, a significant decrease in NAA concentration has been observed in the normal-appearing white matter of multiple sclerosis patients compared to healthy controls. oup.com
Quantification Methods: Both single-voxel spectroscopy and multi-voxel chemical shift imaging are used to acquire 1H MRS data. nih.gov While single-voxel methods provide high-quality spectra from a localized region, whole-brain techniques offer a more comprehensive assessment of diffuse neurological disorders. nih.gov Advanced methods like full spectral modeling have been shown to provide more precise quantification of whole-brain NAA compared to simple integration, with a nearly 50% smaller standard deviation in one study. nih.gov
Metabolite Ratios: In many studies, NAA levels are reported as ratios to other metabolites, such as creatine (B1669601) (Cr) or choline (B1196258) (Cho), to control for variations in measurement conditions. frontiersin.orgoup.com However, absolute quantification methods are also employed to determine the molar concentration of NAA. oup.comoup.com
NAA Synthesis Rate: By infusing subjects with uniformly 13C-labeled glucose and monitoring the incorporation of the label into the acetyl group of NAA using 1H MRS, researchers can measure the rate of NAA synthesis in vivo. nih.gov One study in anesthetized rats determined the NAA synthesis rate to be 0.19 ± 0.02 µmol/g/h. nih.gov
Interactive Data Table: NAA Quantification by 1H MRS in a Research Model
| Parameter | Value | Reference |
| NAA Resonance Peak | 2.02 ppm | nih.govnih.gov |
| Typical Brain Concentration | ~10 µmol/g | nih.gov |
| Whole-Brain NAA (Spectral Modeling) | 12.8 ± 1.4 mM | nih.gov |
| NAA Synthesis Rate (Anesthetized Rats) | 0.19 ± 0.02 µmol/g/h | nih.gov |
Carbon-13 Magnetic Resonance Spectroscopy (13C MRS) for Metabolic Flux Analysis
Carbon-13 Magnetic Resonance Spectroscopy (13C MRS) is a specialized technique used to trace the metabolic fate of 13C-labeled substrates, providing quantitative data on metabolic pathway fluxes. psu.eduresearchgate.net When a 13C-enriched precursor like glucose is introduced, the 13C atoms are incorporated into various metabolites, including NAA, allowing for the measurement of their synthesis and turnover rates. nih.govpsu.edu
Research Findings:
Tracing Metabolic Pathways: 13C MRS can qualitatively and quantitatively explore metabolic flux through specific pathways. psu.edu By analyzing the distribution of 13C labels in metabolites like glutamate (B1630785), aspartate, and lactate, researchers can model the activity of pathways such as the TCA cycle and glycolysis. nih.gov
Isotopomer Analysis: The analysis of 13C-13C spin-coupling patterns in the spectra allows for the determination of which carbon atoms within a molecule are labeled, providing detailed information about the metabolic routes taken by the labeled substrate. psu.educambridge.org This isotopomer analysis offers a significant advantage over methods using radioactive tracers. psu.edu
Indirect Detection: Due to the low natural abundance and lower gyromagnetic ratio of 13C, its direct detection has low sensitivity. mdpi.com Therefore, 1H MRS is often used to indirectly detect 13C-labeled molecules by observing the protons attached to 13C carbons, a technique known as proton-observed carbon-edited (POCE) MRS. psu.edu
Application in Disease Models: 13C MRS has been applied to study metabolic changes in various disease models, such as cancer. nih.gov For example, in melanoma cells, 13C MRS has been used to analyze flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.gov
Chromatographic and Mass Spectrometric Analysis
Chromatographic and mass spectrometric techniques offer high sensitivity and specificity for the separation and quantification of NAA from complex biological matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids and their derivatives, including NAA. researchgate.netfishersci.com The method often involves pre-column derivatization to enhance the detection of the analytes.
Research Findings:
Derivatization: A common approach involves derivatizing amino acids with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomers that can be separated on a reversed-phase column. fishersci.comtandfonline.com
Detection: Fluorescence detection is frequently employed due to its high sensitivity, allowing for the detection of picomole levels of amino acids. researchgate.netnih.gov UV detection is also utilized. nih.govjafs.com.pl
Enantiomeric Separation: HPLC with chiral derivatization is crucial for separating D- and L-enantiomers of amino acids, which is important for understanding the specific roles of molecules like D-aspartic acid. fishersci.comlcms.cz
Applications: HPLC methods have been developed for the determination of NAA and other amino acids in various biological samples, including brain tissue extracts and sake. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, chemical derivatization is necessary to make them suitable for GC analysis. nih.gov
Research Findings:
Derivatization: Amino acids are typically converted into volatile esters, such as methyl or propyl esters, followed by acylation of the amino group. nih.govnist.gov For example, a two-step derivatization can be used where amino acids are first esterified with methanol (B129727) and then acylated with pentafluoropropionic anhydride. nih.gov
Enantioselective Analysis: Chiral stationary phases, such as Chirasil-Val, are used in the gas chromatograph to separate the derivatized enantiomers of amino acids. uni-giessen.de
Quantification: Quantification is often performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific fragment ions of the analyte, increasing the sensitivity and selectivity of the analysis. uni-giessen.de
Metabolomic Profiling: GC-MS is a key tool in metabolomics for the comprehensive analysis of small molecules in biological samples, including the identification and quantification of numerous amino acids and their derivatives. nih.gov
Interactive Data Table: GC-MS Derivatization Agents for Amino Acid Analysis
| Derivatization Agent | Target Functional Group | Reference |
| Propyl Chloroformate | Amino and Carboxyl | d-nb.info |
| Methyl Chloroformate/Methanol | Amino and Carboxyl | nist.gov |
| Pentafluoropropionic Anhydride | Amino | uni-giessen.demdpi.com |
| Acetyl Chloride/2-Propanol | Carboxyl | uni-giessen.de |
Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Quadrupole Mass Spectrometry (UPLC-ESI-MS/MS)
Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Quadrupole Mass Spectrometry (UPLC-ESI-MS/MS) combines the high separation efficiency of UPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for the quantification of low-abundance analytes like NAA in complex biological matrices. nih.govnih.gov
Research Findings:
High Sensitivity and Selectivity: This technique allows for the detection and quantification of NAA at very low concentrations. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides excellent selectivity. nih.govnih.gov
Sample Preparation: Methods often involve a simple "dilute and shoot" approach or a straightforward liquid-liquid or solid-phase extraction, enabling high-throughput analysis. researchgate.net
Internal Standards: Stable isotope-labeled internal standards, such as D3-NAA, are commonly used to ensure accurate quantification by correcting for matrix effects and variations in instrument response. researchgate.net
Clinical Applications: UPLC-ESI-MS/MS methods have been developed and validated for the quantification of NAA in various biological fluids, including plasma and dried blood spots, for the screening and diagnosis of diseases like Canavan disease. nih.govresearchgate.net A study on Canavan disease screening demonstrated that the NAA concentration in dried blood spots of patients was significantly higher (median 5.7 µmol/L) compared to controls (median 0.44 µmol/L). nih.gov
Interactive Data Table: UPLC-ESI-MS/MS Method Parameters for NAA Analysis
| Parameter | Detail | Reference |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), often in negative or positive ion mode | researchgate.nete-century.us |
| Mass Analysis | Tandem Quadrupole (MS/MS) in Multiple Reaction Monitoring (MRM) mode | nih.govnih.gov |
| Internal Standard | Stable isotope-labeled NAA (e.g., D3-NAA) | researchgate.net |
| Application | Quantification in plasma, dried blood spots, brain tissue | nih.govnih.govresearchgate.net |
Radiotracer Methodologies
Radiotracer methodologies are pivotal in tracking the metabolic fate of molecules within biological systems. The use of radiolabeled precursors allows researchers to follow the journey of atoms and molecules, providing a dynamic view of metabolic processes.
Use of Radiolabeled Precursors (e.g., [14C]-acetate, [13C]-glucose)
The synthesis of this compound involves the acetylation of aspartate, a process that utilizes acetyl-CoA. uniprot.org To trace the origins of the acetyl group, researchers have employed radiolabeled precursors such as [14C]-acetate and [13C]-glucose.
Studies utilizing [14C]-acetate have demonstrated its preferential uptake and utilization by astrocytes. uzh.ch This astrocyte-specific transport is a key factor in understanding the metabolic compartmentalization in the brain. uzh.ch Once inside astrocytes, [14C]-acetate can be converted to [14C]-acetyl-CoA, which can then be used in various metabolic pathways, including the synthesis of lipids. pnas.org Research has shown that NAA-derived acetate (B1210297) can be used for both energy production and lipid synthesis. frontiersin.org
Similarly, [13C]-glucose has been instrumental in tracing the flow of carbon atoms through glycolysis and the tricarboxylic acid (TCA) cycle, leading to the formation of NAA precursors. nih.govnih.govmdpi.com The administration of [1,6-13C]glucose in animal models allows for the tracking of the 13C label as it is incorporated into various metabolites, including glutamate, glutamine, GABA, and aspartate. nih.gov This provides a quantitative measure of metabolic fluxes and pathway activities. For instance, studies have shown that NAA is preferentially produced from glucose-derived acetyl-CoA and aspartate. nih.gov The rate of 13C label incorporation into the acetyl group of NAA can be monitored in vivo using proton magnetic resonance spectroscopy (MRS), providing a direct measure of NAA synthesis rates. nih.govbiorxiv.org
| Precursor | Key Findings |
| [14C]-acetate | Preferentially taken up by astrocytes. uzh.ch Utilized for both energy production and lipid synthesis. frontiersin.org |
| [13C]-glucose | Traces carbon flow through glycolysis and the TCA cycle to NAA precursors. nih.govnih.govmdpi.com Demonstrates preferential NAA synthesis from glucose-derived acetyl-CoA and aspartate. nih.gov Allows for in vivo measurement of NAA synthesis rates via MRS. nih.govbiorxiv.org |
Tracing Metabolic Pathways and Intercellular Transport
Radiotracer studies have been crucial in mapping the metabolic pathway of NAA and its transport between different cell types in the central nervous system. nih.gov NAA is synthesized primarily in neurons from aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase (NAT8L). nih.govnih.gov It is then transported out of neurons and taken up by oligodendrocytes. nih.gov
The transport of NAA into glial cells is mediated by the Na+-dependent high-affinity dicarboxylate transporter, NaDC3. nih.gov In oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA) into acetate and L-aspartate. nih.govmdpi.com The released acetate can then be activated to acetyl-CoA and utilized for the synthesis of fatty acids and steroids, which are essential components of myelin. mdpi.com This intercellular trafficking of NAA highlights a key metabolic interaction between neurons and glial cells. frontiersin.org
Genetic and Molecular Biology Techniques
The advent of genetic and molecular biology techniques has revolutionized the study of NAA, allowing for precise manipulation of the genes and proteins involved in its metabolism.
Gene Expression Analysis (e.g., NAT8L, ASPA)
Analysis of gene expression provides valuable information about the potential for NAA synthesis and degradation in different tissues and under various conditions. The genes encoding the key enzymes in NAA metabolism are NAT8L (N-acetyltransferase 8-like), which synthesizes NAA, and ASPA (aspartoacylase), which breaks it down. nih.govjneurosci.org
Studies have shown that NAT8L is highly expressed in neurons, consistent with their primary role in NAA synthesis. jneurosci.org Conversely, ASPA is predominantly expressed in oligodendrocytes. amegroups.org The expression of these genes can be influenced by various factors. For example, the expression of NAA pathway genes has been shown to respond to nutrient availability, particularly changes in exogenous glucose. nih.gov In brown adipose tissue, NAT8L expression is significantly increased during adipocyte differentiation. nih.gov Furthermore, analysis of cancer databases has revealed that ASPA expression is downregulated in several types of cancer, suggesting a potential role for NAA itself in tumor biology. nih.gov
In Vitro Cell Culture Models for Metabolic and Functional Studies
In vitro cell culture models provide a controlled environment to study the cellular and molecular effects of NAA and to investigate its metabolism in specific cell types.
Primary astrocyte cultures have been used to demonstrate the Na+-coupled transport of NAA. nih.gov The human neuroblastoma-derived SH-SY5Y cell line is a well-established model for studying neuronal differentiation. oncotarget.com Studies using this cell line have shown that treatment with NAA can induce differentiation. oncotarget.com
Cell culture models have also been employed to investigate the role of NAA in cancer. Glioma stem-like cells (GSCs) have been shown to express the NAA transporter NaDC3, and treatment with NAA or its precursor NAAG promoted GSC growth and inhibited differentiation. nih.gov These findings suggest a potential role for NAA in supporting tumor growth. nih.gov
Enzyme Activity Assays for Aspartoacylase and N-Acetyltransferase
The study of this compound (N-Ac-D-Asp) metabolism and its implications in various physiological and pathological states relies heavily on the accurate measurement of the activity of key enzymes. Two such enzymes, aspartoacylase (ASPA) and N-acetyltransferase (NAT), play critical roles in the lifecycle of N-acetylaspartate. Methodological advancements in assaying the activity of these enzymes have been pivotal in enhancing our understanding of their function and in elucidating the molecular basis of related disorders. This section details the advanced methodological approaches used in the research of these two enzymes, complete with detailed research findings presented in interactive data tables.
Aspartoacylase (ASPA) Activity Assays
Aspartoacylase (ASPA; EC 3.5.1.15) is the enzyme responsible for the deacetylation of N-acetyl-L-aspartic acid (NAA) into L-aspartate and acetate. nih.govuniprot.org Deficiencies in ASPA activity lead to Canavan disease, a severe neurodegenerative disorder characterized by the accumulation of NAA in the brain. jpedres.orgresearchgate.net Consequently, the development of sensitive and reliable ASPA activity assays has been crucial for both diagnostic purposes and for fundamental research into the enzyme's function and the effects of mutations. researchgate.net
Several methods have been developed to measure ASPA activity. A commonly employed technique is a coupled enzyme assay . In this spectrophotometric method, the L-aspartate produced from NAA hydrolysis by ASPA is subsequently deaminated by an excess of L-aspartase. This second reaction produces fumarate, which can be quantified by measuring the increase in absorbance at 240 nm. scialert.netresearchgate.net This continuous assay allows for the real-time monitoring of enzyme kinetics.
Another sensitive method is the radiometric assay , which utilizes [3H]N-acetyl-L-aspartic acid as the substrate. The assay measures the amount of radiolabeled acetate produced, which is separated from the substrate for quantification. This method offers high sensitivity and is less prone to nonspecific interference compared to spectrophotometric methods. acs.org
Enzyme-linked immunosorbent assays (ELISAs) have also been developed for the precise measurement of ASPA protein levels in various biological samples, including serum, plasma, and cell culture supernatants. While ELISA measures the quantity of the enzyme rather than its catalytic activity, it provides valuable insights, especially when used in conjunction with activity assays to distinguish between reduced enzyme concentration and impaired catalytic function. nih.gov
Research into Canavan disease has extensively used these assays to characterize the impact of various mutations on ASPA activity. Many mutations result in a significant reduction or complete loss of enzyme function. These studies often involve expressing wild-type and mutant forms of the enzyme in cell lines, followed by purification and activity measurement. nih.govnih.gov The findings from such studies are critical for understanding the structure-function relationship of ASPA and the molecular pathology of Canavan disease.
The following table summarizes the relative activities of various ASPA mutants associated with Canavan disease, as determined by in vitro enzyme assays. The data highlights the profound impact of specific amino acid substitutions on the enzyme's catalytic function.
| ASPA Mutant | Relative Activity (% of Wild-Type) | Reference |
|---|---|---|
| E285A | < 0.3% | researchgate.netnih.gov |
| C152W | Undetectable | nih.gov |
| D249V | Undetectable | nih.gov |
| A305E | Undetectable | nih.gov |
| H21G | Undetectable | nih.gov |
| E24G | Undetectable | nih.gov |
| R71N | Undetectable | nih.gov |
| H116G | Undetectable | nih.gov |
| Y231C | 20 - 35% | researchgate.net |
| K213E | 20 - 35% | researchgate.net |
N-Acetyltransferase (NAT) Activity Assays
N-acetyltransferases (NATs; EC 2.3.1.5) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to various acceptor substrates, including arylamines and hydrazines. nih.govlouisville.edu In the context of this compound, while aspartate N-acetyltransferase (Asp-NAT) is responsible for its synthesis, the broader family of NATs, particularly NAT1 and NAT2, are extensively studied for their role in xenobiotic metabolism and their association with disease susceptibility. nih.govplos.org
A variety of assay methods are available to measure NAT activity, each with its own advantages. Fluorometric assays offer high sensitivity and are suitable for high-throughput screening. nih.gov One such assay measures a fluorescent product and can be used to determine the activity of both NAT1 and NAT2. nih.gov Another fluorometric method is based on the loss of fluorescence of the substrate p-aminobenzoic acid (PABA) upon its acetylation. nih.gov
Spectrophotometric assays are also widely used. louisville.edu One common approach involves quantifying the disappearance of the arylamine substrate by measuring the decrease in the formation of a colored product with a reagent like p-dimethylaminobenzaldehyde. louisville.edu Another spectrophotometric method utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the Coenzyme A (CoA) released during the acetylation reaction to produce a colored product that can be measured over time. mdpi.com
Radiochemical assays provide high sensitivity and are often used to study enzyme kinetics and substrate specificity. louisville.edu These assays typically use [3H]acetyl-CoA or [14C]acetyl-CoA, and the activity is determined by measuring the amount of radiolabeled acetylated product formed. mdpi.com
High-performance liquid chromatography (HPLC)-based assays are also employed to separate and quantify the acetylated product from the unreacted substrate, offering high specificity and accuracy. louisville.edu
These diverse assay methodologies have been instrumental in characterizing the substrate specificities of NAT isoforms and in identifying inhibitors of their activity. For instance, NAT1 is known to preferentially acetylate substrates like p-aminobenzoic acid (PABA), while NAT2 shows higher activity towards substrates like sulfamethazine. louisville.edu
The following table presents the inhibitory effects of various compounds on the activity of human NAT1 and NAT2, providing insights into the differential inhibition of these two important enzymes.
| Compound | Target Enzyme | Inhibition Constant (Ki) or IC50 | Type of Inhibition | Reference |
|---|---|---|---|---|
| Quercetin | NAT1 | 48.6 ± 17.3 µM (Ki) | Non-competitive | nih.gov |
| Quercetin | NAT2 | 10.0 ± 1.8 µM (Ki) | Non-competitive | nih.gov |
| Caffeic acid | NAT1 | - | Non-competitive | nih.gov |
| Curcumin | NAT2 | - | Non-competitive | nih.gov |
| Ferulic acid | NAT1 | Inhibitory effect noted | - | scialert.net |
| Cmp220 | NAT1 | 7.4 nM (IC50) | - | acs.org |
| Cmp350 | NAT1 | 44 ± 3 µM (IC50) | - | acs.org |
| (+)-gancochlearol C | NAT2 | 5.29 µM (IC50) | - | mdpi.com |
Future Directions and Unresolved Questions in N Acetyl D Aspartic Acid Research
Elucidating Primary Functions and Mechanisms of Action in Diverse Physiological Contexts
Despite being one of the most abundant metabolites in the central nervous system (CNS), the primary functions of N-acetylaspartate (NAA) are still a subject of debate. biocrates.com While it is synthesized in neuronal mitochondria from aspartic acid and acetyl-coenzyme A, its precise roles extend beyond a simple metabolic byproduct. biocrates.comnih.gov
Key proposed functions that require further elucidation include:
Neuronal Osmoregulation: NAA is thought to act as a neuronal osmolyte, contributing to fluid balance within the brain. wikipedia.org Studies have shown that extracellular NAA concentrations increase in response to hypoosmotic stress, although the changes are modest compared to other osmolytes like taurine. nih.gov The exact mechanisms and physiological significance of this role need to be more thoroughly investigated.
Myelin Synthesis and Lipid Metabolism: A well-supported function of NAA is as a source of acetate (B1210297) for the synthesis of lipids and myelin in oligodendrocytes. wikipedia.orgnih.gov During brain development, NAA is transported from neurons to oligodendrocytes, where it is cleaved by aspartoacylase (ASPA) to provide the acetate moiety for myelin lipid production. nih.govnih.gov The continued role of NAA in myelin turnover in the adult brain is an area for further study. nih.gov
Mitochondrial Energy Production: NAA appears to be indirectly linked to ATP metabolism within neuronal mitochondria. nih.gov By facilitating the removal of aspartate from mitochondria, NAA may promote the conversion of glutamate (B1630785) to alpha-ketoglutarate, which can then enter the tricarboxylic acid (TCA) cycle for energy production. nih.gov The intricate details of this bioenergetic role are still being unraveled.
Neurotransmitter Precursor: Evidence suggests that NAA is a direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG), the most concentrated neuropeptide in the human brain. nih.govnih.gov Further research is needed to fully understand the dynamics of this conversion and the subsequent roles of NAAG in neurotransmission. mdpi.com
Axon-Glia Signaling: The transport of NAA from neurons to glial cells suggests a role in axon-glial communication. nih.govnih.gov The specific signals and responses mediated by this transfer are not yet fully characterized.
Detailed Understanding of Regulatory Networks Governing N-Acetyl-D-Aspartic Acid Homeostasis
The maintenance of stable NAA levels is crucial for normal brain function, and disruptions are associated with various neuropathological conditions. nih.gov However, the intricate regulatory networks that govern its synthesis, transport, and degradation are not completely understood.
Key areas for future investigation include:
Enzymatic Regulation: The synthesis of NAA is catalyzed by aspartate N-acetyltransferase (Asp-NAT), and its breakdown is mediated by aspartoacylase (ASPA). nih.gov While the roles of these enzymes are established, the factors that regulate their expression and activity are less clear. Understanding these regulatory mechanisms is critical, especially in the context of diseases like Canavan disease, which is caused by mutations in the ASPA gene. nih.gov
Transport Mechanisms: The movement of NAA from its site of synthesis in neurons to its site of degradation in oligodendrocytes implies the existence of specific transporters. nih.gov Identifying and characterizing these transporters will be a significant step in understanding NAA homeostasis.
Influence of Other Metabolites: The homeostasis of NAA is likely interconnected with the levels of other key metabolites, such as glutamate, aspartate, and acetyl-CoA. nih.govnih.gov Mapping these metabolic networks and their regulatory feedback loops will provide a more comprehensive picture of NAA's role in cellular metabolism.
Hormonal and Developmental Regulation: The concentration of D-aspartic acid, a related compound, is known to change dramatically during development and is influenced by hormones. mdpi.comnih.gov Investigating whether similar regulatory influences govern NAA levels could provide new insights into its physiological roles throughout the lifespan.
Advanced Characterization of Intercellular Communication and Signaling Pathways Involving this compound
The neuron-to-oligodendrocyte transfer of NAA is a clear example of intercellular communication, but the full scope of its involvement in signaling pathways remains to be explored. nih.govnih.gov Future research should focus on dissecting the molecular conversations in which NAA participates.
Unresolved questions in this area include:
Receptor-Mediated Signaling: It has been proposed that NAA may function as a neurotransmitter by acting on metabotropic glutamate receptors. wikipedia.org Further studies are needed to confirm this and to identify the specific receptors and downstream signaling cascades involved.
Retrograde Signaling: Recent research on the related dipeptide NAAG suggests it can act as a retrograde neurotransmitter, providing feedback to inhibit excessive glutamate signaling. mdpi.com Investigating whether NAA itself has similar retrograde signaling properties could open new avenues of research.
Communication with Other Cell Types: While the interaction between neurons and oligodendrocytes is a primary focus, the potential communication of NAA with other brain cells, such as astrocytes and microglia, is an area ripe for exploration. frontiersin.org
Role in Pathological Signaling: Altered intercellular communication is a hallmark of neurodegenerative diseases. frontiersin.org Understanding how changes in NAA levels affect these communication networks in conditions like Alzheimer's disease and Parkinson's disease could reveal novel therapeutic targets.
Exploration of Novel Roles in Systemic Metabolism and Disease Beyond the Central Nervous System
While historically studied in the context of the brain, recent evidence suggests that NAA and its metabolic pathway are active and have important functions in other parts of the body. nih.gov This expanding view of NAA's influence presents a significant frontier for future research.
Emerging areas of interest include:
Adipose Tissue Metabolism: In brown adipocytes, NAA metabolism has been implicated in lipid synthesis and histone acetylation. nih.gov Increased expression of the NAA-synthesizing enzyme, Nat8l, promotes de novo lipogenesis and the brown adipocyte phenotype. nih.gov Further investigation is needed to understand the full extent of NAA's role in regulating energy metabolism in adipose tissue.
Cancer Biology: Elevated levels of NAA and the expression of Nat8l have been observed in several types of cancer, including ovarian, lung, and prostate cancer, and are inversely correlated with patient survival. biocrates.comnih.gov While silencing Nat8l has been shown to reduce tumor cell proliferation, the underlying mechanisms are not yet clear. nih.gov It remains to be determined whether NAA itself or its breakdown products, acetate and aspartate, are the key drivers of tumor growth. nih.gov
Glucose Metabolism and Obesity: Circulating NAA levels have been found to be associated with age, obesity, and glycemic control. frontiersin.org Bariatric surgery and glucose-lowering treatments have been shown to alter NAA concentrations, suggesting a link between NAA and systemic metabolic health. frontiersin.org The causal relationships and the physiological implications of these associations require further study.
Muscle Function: A study on sarcopenia-related traits found an association between N-acetyl-L-aspartic acid and muscle strength, suggesting a potential role for NAA in muscle regulation. nih.gov
Development of Advanced Research Tools and Methodologies for this compound Pathway Investigation
Advancing our understanding of D-NAA will rely heavily on the development and application of innovative research tools and methodologies.
Future progress will be facilitated by:
Improved Imaging Techniques: While magnetic resonance spectroscopy (MRS) is a powerful non-invasive tool for measuring NAA levels in the brain, higher field strengths are needed to better resolve NAA from its derivative, NAAG. gu.se The development of more sensitive and specific MRS techniques will enhance our ability to monitor NAA dynamics in both healthy and diseased states. nih.gov
Novel Genetic Models: The creation of new animal models, such as the knockin mouse model for D-aspartate oxidase (Ddo), has been instrumental in studying the effects of D-aspartate depletion. researchgate.net Similar sophisticated genetic tools for manipulating the expression of NAA-related enzymes like Asp-NAT and ASPA will be invaluable for dissecting its specific functions.
Advanced Analytical Methods: The use of targeted liquid chromatography-mass spectrometry (LC-MS) assays allows for the precise quantification of NAA and related metabolites in various tissues and fluids. nih.gov Continued refinement of these and other metabolomic techniques will be crucial for mapping the intricate metabolic pathways involving NAA. researchgate.net
Computational Modeling: Integrating experimental data into computational models of metabolic and signaling networks can help to simulate and predict the behavior of the NAA pathway under different physiological and pathological conditions. researchgate.net These models can generate new hypotheses and guide future experimental research.
Q & A
Q. What are the established methods for quantifying N-Acetyl-D-aspartic acid (NAAG) in neural tissue samples, and how do they address sensitivity and specificity?
To quantify NAAG in neural tissues, researchers commonly use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) or UV detection. These methods require tissue homogenization, protein precipitation, and derivatization steps to enhance detection limits. For instance, isotopic internal standards (e.g., ¹³C-labeled NAAG) improve accuracy by correcting for matrix effects . Nuclear magnetic resonance (NMR) spectroscopy is also employed for non-destructive analysis, particularly in studies tracking metabolic flux, but it has lower sensitivity compared to LC-MS/MS .
Q. How can researchers synthesize high-purity NAAG for experimental use, and what quality control steps are critical?
NAAG synthesis typically involves enzymatic acetylation of D-aspartic acid using acetyl-CoA or chemical methods like tert-butoxycarbonyl (Boc) protection to ensure stereochemical purity . Post-synthesis, purity is validated via melting point analysis , chiral chromatography , and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of byproducts such as N-acetyl-L-aspartic acid. NIST-certified reference materials are recommended for calibration to meet reproducibility standards .
Advanced Research Questions
Q. What experimental designs are optimal for investigating NAAG’s role in acetyl group donation during lipid biosynthesis in myelination?
Studies should combine isotopic tracing (e.g., ¹⁴C-labeled NAAG) with knockout models (e.g., NAAG synthetase-deficient mice) to track acetyl incorporation into lipids. Parallel experiments using radiolabeled acetate (³H-acetate) can distinguish NAAG-specific contributions from general acetyl-CoA pools . Tissue-specific lipidomics via LC-MS and thin-layer chromatography (TLC) are critical for quantifying lipid species. Controls must include sham-injected cohorts and baseline acetyl-CoA levels to account for endogenous variability .
Q. How can researchers resolve contradictions in NAAG’s purported metabolic inertness versus its observed enzymatic hydrolysis in vivo?
Contradictions arise from tissue-specific expression of glutamate carboxypeptidase II (GCPII) , the enzyme hydrolyzing NAAG. To address this, employ enzyme activity assays (e.g., fluorometric GCPII activity tests) alongside microdialysis to measure extracellular NAAG and its breakdown products in different brain regions . Comparative studies in wild-type versus GCPII-knockout models can clarify NAAG’s metabolic stability under varying enzymatic conditions .
Q. What statistical approaches are recommended for analyzing NAAG’s dose-dependent effects on neuronal excitotoxicity?
Use multivariate regression models to correlate NAAG concentrations (independent variable) with calcium influx (dependent variable, measured via Fura-2 imaging). Account for confounding factors like pH and glutamate co-exposure by including interaction terms. For small-sample studies (e.g., slice electrophysiology), Bayesian hierarchical models improve power by pooling data across replicates . Open-source tools like R/Brms or Stan are recommended for reproducibility .
Q. How should researchers design longitudinal studies to assess NAAG depletion in neurodegenerative models?
Longitudinal designs require repeated in vivo sampling (e.g., cerebrospinal fluid microdialysis) paired with non-invasive imaging (MRI/MRS) to monitor NAAG levels and neurodegeneration markers (e.g., tau phosphorylation). Use mixed-effects models to handle missing data and inter-individual variability. Power analysis should be conducted a priori, assuming a minimum effect size of 20% NAAG reduction based on prior cross-sectional data .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results emerge (e.g., NAAG’s neuroprotective vs. excitotoxic effects), conduct sensitivity analyses to test if outcomes are robust to methodological variables (e.g., animal strain, anesthesia type). Cross-validate findings using orthogonal techniques (e.g., immunohistochemistry vs. ELISA for protein quantification) .
- Ethical Reporting : Disclose all raw data and analysis scripts in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
